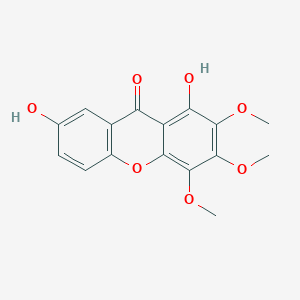

1,7-Dihydroxy-2,3,4-trimethoxy-9H-xanthen-9-one

Description

1,7-Dihydroxy-2,3,4-trimethoxy-9H-xanthen-9-one (molecular formula: C₁₆H₁₄O₇) is a naturally occurring oxygenated xanthone first isolated from Halenia elliptica (Gentianaceae) . Its planar tricyclic skeleton features hydroxyl groups at positions 1 and 7 and methoxy groups at positions 2, 3, and 4. The compound crystallizes as a monohydrate with a layered structure stabilized by hydrogen bonds between carbonyl, hydroxyl, methoxy, and water molecules .

Properties

CAS No. |

78405-32-0 |

|---|---|

Molecular Formula |

C16H14O7 |

Molecular Weight |

318.28 g/mol |

IUPAC Name |

1,7-dihydroxy-2,3,4-trimethoxyxanthen-9-one |

InChI |

InChI=1S/C16H14O7/c1-20-14-12(19)10-11(18)8-6-7(17)4-5-9(8)23-13(10)15(21-2)16(14)22-3/h4-6,17,19H,1-3H3 |

InChI Key |

WJNCOCOQNPOXCB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C2C(=C1O)C(=O)C3=C(O2)C=CC(=C3)O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,7-Dihydroxy-2,3,4-trimethoxy-9H-xanthen-9-one can be synthesized through several methods. One common approach involves the isolation from the ethyl acetate fraction of the ethanol extract of the aerial parts of Halenia elliptica. The compound is then purified using silica gel chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves extraction from natural sources followed by purification processes. Advances in synthetic organic chemistry may also allow for the development of more efficient synthetic routes for large-scale production.

Chemical Reactions Analysis

Demethylation Reactions

The methoxy groups at positions 2, 3, and 4 undergo selective demethylation under acidic conditions. For example:

-

Outcome : Methoxy groups are converted to hydroxyl groups, yielding polyhydroxylated xanthones. This reaction is critical for generating derivatives with enhanced antioxidant activity .

Key Data :

| Starting Material | Product | Yield (%) | Reference |

|---|---|---|---|

| 3,4-Dimethoxy-1-methyl-9H-xanthen-9-one | 3,4-Dihydroxy-1-methyl-9H-xanthen-9-one | 72 |

Bromination Reactions

Electrophilic bromination occurs at electron-rich positions of the xanthone core:

-

Reagent : Tetrabutylammonium bromide (Bu₄NBr) with iodobenzene diacetate (PhI(OAc)₂) .

-

Conditions : Stirring in dichloromethane at 40°C for 7 days .

-

Outcome : Bromine substitutes at position 2, forming 2-bromo derivatives. The reaction’s regioselectivity is influenced by steric and electronic factors .

Key Data :

| Starting Material | Product | Yield (%) | Reference |

|---|---|---|---|

| 3,4-Dimethoxy-1-methyl-9H-xanthen-9-one | 2-Bromo-3,4-dimethoxy-1-methyl-9H-xanthen-9-one | 32 |

Oxidative Transformations

The hydroxyl groups participate in oxidation reactions:

-

Outcome : Aldehyde groups (if present) oxidize to carboxylic acids, while hydroxyl groups may form ketones or quinones .

Example :

| Starting Material | Product | Yield (%) | Reference |

|---|---|---|---|

| 3,4-Dimethoxy-1-methyl-9H-xanthen-9-one (with aldehyde) | Carboxylic acid derivative | 71 |

Condensation Reactions

The hydroxyl group at position 7 reacts with nucleophiles:

Example :

| Starting Material | Product | Yield (%) | Reference |

|---|---|---|---|

| 3,4-Dimethoxy-1-methyl-9H-xanthen-9-one (with aldehyde) | Aldoxime derivative | 21 |

Hydrogen Bonding and Crystal Packing

In its crystalline form (monohydrate), the compound forms hydrogen bonds via:

-

Carbonyl oxygen (O5) and hydroxyl oxygen (O1) with water molecules .

-

Methoxy oxygens (O2, O6) with adjacent molecules, stabilizing the lattice .

Key Structural Parameters :

| Bond | Distance (Å) | Angle (°) |

|---|---|---|

| O5–H1O | 1.92 | 169 |

| O1–H1W | 2.01 | 165 |

Reactivity Trends

Scientific Research Applications

Chemistry: Used as a precursor for the synthesis of other xanthone derivatives.

Medicine: Potential therapeutic applications due to its antimicrobial, antifungal, and antitumor activities.

Industry: May be used in the development of new pharmaceuticals and as a chemical intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 1,7-Dihydroxy-2,3,4-trimethoxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound modulates the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, enhancing the cellular response to oxidative stress.

Anti-inflammatory Activity: It inhibits pro-inflammatory cytokines and mediators, reducing inflammation at the cellular level.

Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential enzymes, leading to microbial cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Xanthone Derivatives

Structural Features and Substitution Patterns

Key structural differences arise from hydroxyl/methoxy group positions and additional substituents (e.g., methyl, halogens).

Key Research Findings and Data

Structural Analysis via X-ray Crystallography

- Target Compound: Monoclinic crystal system (P2₁/c) with unit cell parameters a = 10.9272 Å, b = 10.4511 Å, c = 14.0201 Å, β = 111.683° .

- Hydrogen Bonding : O–H···O interactions between hydroxyl (O1, O7), methoxy (O2, O3, O4), and water molecules stabilize the lattice .

Antioxidant Efficacy

- This compound : Exhibited superior antioxidant activity compared to 1,7-dihydroxy-3-methyl derivatives due to electron-donating methoxy groups enhancing radical stabilization .

Biological Activity

1,7-Dihydroxy-2,3,4-trimethoxy-9H-xanthen-9-one, a member of the xanthone family, has garnered attention for its diverse biological activities. This compound is primarily isolated from natural sources such as Polygala virgata and Halenia elliptica, showcasing its potential therapeutic applications due to its unique chemical structure, which includes three methoxy groups and two hydroxyl groups.

The molecular formula of this compound is CHO, with a molecular weight of approximately 318.281 g/mol. Its planar three-ring skeleton contributes to its stability and biological activity. The compound exhibits significant solubility in organic solvents, which facilitates its extraction from plant sources.

Table 1: Comparison of Structural Features

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| This compound | CHO | Three methoxy groups and two hydroxyl groups |

| 1,4-Dihydroxy-2,3,7-trimethoxy-9H-xanthen-9-one | CHO | Different positioning of hydroxyl groups |

| 1-Hydroxy-2-methoxyxanthone | CHO | Lacks multiple methoxy groups |

Antioxidant Activity

Research indicates that this compound possesses notable antioxidant properties . It has been shown to scavenge free radicals effectively and reduce oxidative stress markers in various biological models. For instance, studies have demonstrated that this compound can inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects . It inhibits the production of pro-inflammatory cytokines and reduces the activation of nuclear factor kappa B (NF-kB), a key transcription factor in inflammatory responses. In vitro studies have shown that treatment with this compound significantly decreases levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages .

Antimicrobial Activity

This compound exhibits antimicrobial activity against various pathogens. Research has indicated that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. The mechanism appears to involve disruption of microbial cell membranes .

Potential Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- Pharmaceutical Development : As a potential lead compound for developing anti-inflammatory or antioxidant drugs.

- Cosmetic Industry : Due to its antioxidant properties, it may be utilized in formulations aimed at skin protection against oxidative stress.

Study on Anti-inflammatory Mechanism

A study published in the journal Molecules explored the anti-inflammatory mechanism of xanthone derivatives including this compound. The study utilized RAW264.7 macrophages treated with LPS to simulate inflammation. Results indicated that the compound effectively inhibited the phosphorylation of p65 and JNK pathways associated with NF-kB signaling .

Antioxidant Efficacy Assessment

Another research article evaluated the antioxidant efficacy of this xanthone in a rat model subjected to oxidative stress induced by rotenone. The findings revealed a significant reduction in malondialdehyde (MDA) levels and an increase in SOD activity post-treatment with the compound .

Q & A

Advanced Research Question

- Dose-dependent studies : Test across a wide concentration range (e.g., 1–100 µM) in ROS assays (e.g., DCFH-DA) .

- Mechanistic profiling : Use electron paramagnetic resonance (EPR) to detect radical scavenging or generation .

- Compare results with structural analogs to isolate functional group contributions (e.g., hydroxyl vs. methoxy positions) .

How can structure-activity relationship (SAR) studies be designed to improve its pharmacological profile?

Advanced Research Question

- Systematic derivatization : Modify hydroxyl/methoxy groups and test bioactivity (e.g., anti-inflammatory via COX-2 inhibition) .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict target binding (e.g., kinases, DNA topoisomerases) .

- In silico ADMET prediction : Tools like SwissADME assess solubility, bioavailability, and toxicity early in design .

What protocols ensure stability of this compound under varying storage and experimental conditions?

Basic Research Question

- Storage : -20°C in anhydrous DMSO or ethanol; avoid repeated freeze-thaw cycles .

- Stability assays : Monitor degradation via HPLC under stress conditions (e.g., pH 2–12, UV exposure) .

- Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) .

Notes

- Methodological Focus : Emphasized techniques over definitions, with references to experimental protocols.

- Advanced vs. Basic : Separated questions by complexity, ensuring alignment with academic research rigor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.